Cas no 10438-96-7 (Methylsulfamoyl chloride)

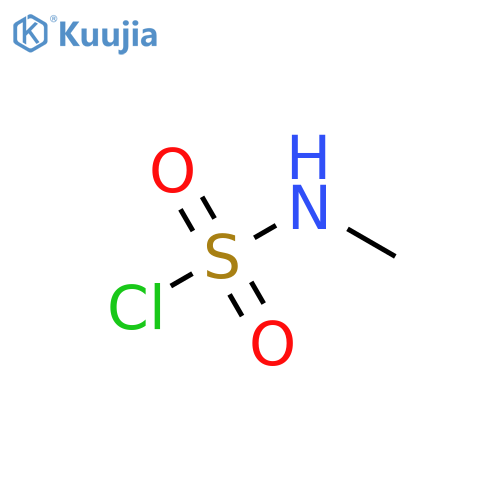

Methylsulfamoyl chloride structure

商品名:Methylsulfamoyl chloride

CAS番号:10438-96-7

MF:CH4ClNO2S

メガワット:129.565958023071

MDL:MFCD00126938

CID:136214

PubChem ID:11789235

Methylsulfamoyl chloride 化学的及び物理的性質

名前と識別子

-

- Sulfamoyl chloride,N-methyl-

- Methylsulfamoyl Chloride

- N-methylsulfamoyl chloride

- N-methyl-Sulfamoyl chloride

- (MethylsulfaMoyl)chloranuide

- Methylaminosulfonyl chloride

- N-Methylaminosulfonyl chloride

- Methylsulfamoylchloride

- methylsulfamyl chloride

- methyl sulfamoyl chloride

- Sulfamoyl chloride, methyl-

- Methylsulfamoylchlorid

- methylsulfamyl choride

- Methylsulphamoyl chloride

- methylsulfamic acid chloride

- N-methyl sulfamoyl chloride

- UJJUEJRWNWVHCM-UHFFFAOYSA-N

- BCP04290

- Methylsulfamoyl c

- 10438-96-7

- MFCD00126938

- FT-0600279

- Methylsulfamoyl chloride, AldrichCPR

- SY004236

- N-methylsulfamoylchloride

- SCHEMBL573159

- AKOS000196689

- METHOTREXATEHYDRATE

- DTXSID20472720

- EN300-112730

- AMY20578

- CS-0150984

- A21090

- CS-11064

- DB-007699

- STL301755

- Methylsulfamoyl chloride

-

- MDL: MFCD00126938

- インチ: 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3

- InChIKey: UJJUEJRWNWVHCM-UHFFFAOYSA-N

- ほほえんだ: ClS(NC)(=O)=O

計算された属性

- せいみつぶんしりょう: 128.965127g/mol

- ひょうめんでんか: 0

- XLogP3: 0.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 128.965127g/mol

- 単一同位体質量: 128.965127g/mol

- 水素結合トポロジー分子極性表面積: 54.6Ų

- 重原子数: 6

- 複雑さ: 110

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.501±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 188.9±23.0 ºC (760 Torr),

- フラッシュポイント: 68.0±22.6 ºC,

- 屈折率: 1.468

- ようかいど: 可溶性(110 g/l)(25ºC)、

- PSA: 54.55000

- LogP: 1.16110

- じょうきあつ: 3.1±0.2 mmHg at 25°C

Methylsulfamoyl chloride セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302 (100%) H312 (100%) H314 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 22

- セキュリティの説明: H302 (100%) H312 (100%) H314 (100%)

-

危険物標識:

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Methylsulfamoyl chloride 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Methylsulfamoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004236-5g |

Methylsulfamoyl Chloride |

10438-96-7 | >95% | 5g |

¥750.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004236-25g |

Methylsulfamoyl Chloride |

10438-96-7 | >95% | 25g |

¥2500.00 | 2024-07-09 | |

| Enamine | EN300-112730-0.05g |

N-methylsulfamoyl chloride |

10438-96-7 | 95% | 0.05g |

$27.0 | 2023-10-26 | |

| Enamine | EN300-112730-0.5g |

N-methylsulfamoyl chloride |

10438-96-7 | 95% | 0.5g |

$91.0 | 2023-10-26 | |

| Enamine | EN300-112730-2.5g |

N-methylsulfamoyl chloride |

10438-96-7 | 95% | 2.5g |

$197.0 | 2023-10-26 | |

| Enamine | \nEN300-112730-50mg |

N-methylsulfamoyl chloride |

10438-96-7 | 95.0% | 50mg |

$27.0 | 2022-10-09 | |

| Enamine | \nEN300-112730-500mg |

N-methylsulfamoyl chloride |

10438-96-7 | 95.0% | 500mg |

$91.0 | 2022-10-09 | |

| Enamine | EN300-112730-5.0g |

N-methylsulfamoyl chloride |

10438-96-7 | 95% | 5g |

$330.0 | 2023-05-26 | |

| Enamine | EN300-112730-1000mg |

N-methylsulfamoyl chloride |

10438-96-7 | 95.0% | 1g |

$118.0 | 2022-10-09 | |

| Enamine | EN300-112730-2500mg |

N-methylsulfamoyl chloride |

10438-96-7 | 95.0% | 2500mg |

$197.0 | 2022-10-09 |

Methylsulfamoyl chloride 関連文献

-

1. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrileWilliam J. Spillane,Francis A. McHugh,Padraig O. Burke J. Chem. Soc. Perkin Trans. 2 1998 13

-

Daniel S. J. Miller,Sabine A. Voell,Izidor Sosi?,Matic Proj,Olivia W. Rossanese,Gregor Schnakenburg,Michael Gütschow,Ian Collins,Christian Steinebach RSC Med. Chem. 2022 13 731

10438-96-7 (Methylsulfamoyl chloride) 関連製品

- 777952-91-7(N-cyclobutylsulfamoyl chloride)

- 114108-87-1(N-cyclohexyl-N-ethylsulfamoyl chloride)

- 668985-04-4(1-BUTANAMINE, N-(CHLOROSULFONYL)-, HYDROCHLORIDE)

- 104468-14-6(Sulfamoyl chloride, [2-fluoro-1-(fluoromethyl)ethyl]-)

- 66130-48-1(SULFAMOYL CHLORIDE, (METHOXYMETHYL)METHYL-)

- 63745-84-6(SULFAMOYL CHLORIDE, ETHENYLMETHYL-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10438-96-7)Methylsulfamoyl chloride

清らかである:99%

はかる:10g

価格 ($):188.0